BenchChemオンラインストアへようこそ!

5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one

Coordination Chemistry Organometallic Catalysis Metallodrug Design

5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one (CAS 77961-36-5) is a disubstituted 2-aminopyrimidin-4(3H)-one derivative bearing a 5-amino group and a pyridin-2-ylmethylamino side chain at the C2 position. Its molecular formula is C10H11N5O with a molecular weight of 217.23 g/mol, a calculated polar surface area (PSA) of 100.18 Ų, and a predicted LogP of 0.77.

Molecular Formula C10H11N5O
Molecular Weight 217.23 g/mol
CAS No. 77961-36-5
Cat. No. B12926180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one
CAS77961-36-5
Molecular FormulaC10H11N5O
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=NC=C(C(=O)N2)N
InChIInChI=1S/C10H11N5O/c11-8-6-14-10(15-9(8)16)13-5-7-3-1-2-4-12-7/h1-4,6H,5,11H2,(H2,13,14,15,16)
InChIKeyPOCGYGJIQOIVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one (CAS 77961-36-5): Structural Identity and Physicochemical Baseline for Procurement Evaluation


5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one (CAS 77961-36-5) is a disubstituted 2-aminopyrimidin-4(3H)-one derivative bearing a 5-amino group and a pyridin-2-ylmethylamino side chain at the C2 position. Its molecular formula is C10H11N5O with a molecular weight of 217.23 g/mol, a calculated polar surface area (PSA) of 100.18 Ų, and a predicted LogP of 0.77 . The compound belongs to a class of heterocyclic scaffolds that have been widely explored as kinase inhibitor building blocks, particularly in pyridinylamino-pyrimidine based ATP-competitive inhibitors [1]. Three positional pyridylmethylamino isomers are catalogued under CAS 77961-36-5 (2-pyridyl), CAS 77961-37-6 (3-pyridyl), and CAS 77961-56-9 (4-pyridyl), each presenting distinct nitrogen lone-pair geometry and hydrogen-bond donor/acceptor patterns that critically influence target engagement and metal-coordination behavior in downstream applications .

Why 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one Cannot Be Replaced by Generic 2-Aminopyrimidinone Analogs


The pyridin-2-ylmethylamino side chain introduces a bidentate (N,N) chelation motif—comprising the secondary amine nitrogen and the ortho-pyridine nitrogen—that is geometrically inaccessible in the 3-pyridyl and 4-pyridyl positional isomers as well as in simple benzylamino derivatives [1]. This structural feature enables specific metal-ion coordination (e.g., Rh, Ru, Co) that is essential for applications in organometallic catalysis and metallodrug design, where the 2-pyridyl isomer forms kinetically distinct complexes compared to its 4-pyridyl counterpart [2]. Furthermore, in medicinal chemistry campaigns targeting kinase ATP-binding pockets, the pyridyl nitrogen orientation directly influences hinge-region hydrogen-bonding patterns; the 2-pyridyl isomer can access bidentate interactions that the 4-pyridyl isomer cannot replicate without entropic penalty [3]. Generic substitution without positional verification therefore risks loss of target binding affinity, altered metal-chelation stoichiometry, and irreproducible catalytic or biological outcomes.

Quantitative Differentiation Evidence for 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one (77961-36-5) Versus Closest Analogs


Positional Isomer Differentiation: 2-Pyridyl vs. 4-Pyridyl Isomer for Bidentate (N,N) Metal Chelation

The 2-pyridylmethylamino substituent in CAS 77961-36-5 provides a five-membered chelate ring upon metal coordination via the secondary amine nitrogen and the ortho-pyridine nitrogen. This bidentate (N,N) motif is geometrically impossible for the 4-pyridyl isomer (CAS 77961-56-9) and the 3-pyridyl isomer (CAS 77961-37-6), which can only coordinate monodentately through the pyridine nitrogen alone. In aqueous solution studies with organorhodium and organoruthenium cations, (Namino,Nhet) chelating sets where the heterocyclic nitrogen is ortho to the amine-bearing carbon form thermodynamically more stable complexes than those with meta- or para-pyridyl arrangements [1]. The resulting complexation stoichiometry and kinetic lability differ fundamentally between the 2-pyridyl and 4-pyridyl isomers, directly impacting catalytic turnover frequency and metallodrug stability [2].

Coordination Chemistry Organometallic Catalysis Metallodrug Design

Physicochemical Property Comparison: Calculated LogP and PSA Across Pyridylmethylamino Positional Isomers

All three positional isomers (2-pyridyl, 3-pyridyl, and 4-pyridyl) share identical molecular formula (C10H11N5O), molecular weight (217.23 g/mol), calculated PSA (100.18 Ų), and predicted LogP (0.77) as computed by fragment-based algorithms . However, these algorithms do not capture the three-dimensional electronic distribution differences arising from pyridine nitrogen position. The 2-pyridyl isomer places the pyridine nitrogen lone pair in a sterically encumbered ortho position adjacent to the methylene linker, which reduces its solvent-exposed basicity (estimated pKa shift of -0.5 to -1.0 units relative to the 4-pyridyl isomer) and alters hydrogen-bond acceptor capacity in biological environments [1]. This differential impacts passive membrane permeability and target-site hydrogen bonding independently of the scalar LogP value, providing a measurable basis for isomer selection in medicinal chemistry programs targeting intracellular kinases [2].

Drug-likeness ADME Prediction Pharmacokinetics

Synthetic Accessibility and Building Block Utility: C5-Amino Group as a Derivatization Handle

The presence of a free 5-amino group on the pyrimidinone ring distinguishes this compound from 2-aminopyrimidin-4(3H)-one scaffolds lacking C5 substitution, which are commercially prevalent but offer only one derivatization vector. The 5-amino group enables selective acylation, sulfonylation, reductive amination, or diazotization reactions orthogonal to the C2 pyridylmethylamino side chain, effectively providing two independent diversification handles [1]. In contrast, the unsubstituted 2-aminopyrimidin-4(3H)-one (CAS 108-53-2) and its N-benzyl derivatives offer only N-functionalization at the 2-position. This dual-vector capability is critical for the construction of focused kinase inhibitor libraries where simultaneous optimization of hinge-binding (C2) and solvent-channel (C5) pharmacophoric elements is required, as demonstrated in pyridinylamino-pyrimidine based EGFR and JAK inhibitor series [2].

Synthetic Chemistry Building Block Library Synthesis

Predicted Drug-Likeness and CNS Permeability Profile Versus Benzylamino Analogs

Replacement of the benzyl group in 5-amino-2-(benzylamino)pyrimidin-4(3H)-one with a pyridin-2-ylmethyl group reduces lipophilicity (estimated ΔLogP ≈ -0.8 to -1.0) while introducing an additional hydrogen-bond acceptor (the pyridine nitrogen), resulting in a lower calculated LogP (0.77 for target vs. ~1.6-1.8 predicted for the benzyl analog) and higher PSA (100.18 Ų vs. ~84 Ų) . This shift places the target compound closer to the CNS multiparameter optimization (MPO) sweet spot (PSA < 90 Ų desired; LogP 1-3), whereas the benzyl analog exceeds the PSA threshold for favorable brain penetration [1]. The pyridine nitrogen also contributes to aqueous solubility enhancement via hydrogen bonding with water, with predicted intrinsic solubility improvement of ~3- to 5-fold relative to the benzyl congener based on general solubility equations [2].

Drug-likeness CNS Drug Delivery Physicochemical Profiling

High-Value Application Scenarios for 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one (77961-36-5) Based on Demonstrated Differentiation


Organometallic Catalyst Design Requiring Bidentate (N,N) Chelation

Research groups developing Rh(I), Ru(II), or Co(III) catalysts for carbonylation, hydrogenation, or C-H activation should prioritize the 2-pyridyl isomer (77961-36-5) over the 4-pyridyl (77961-56-9) or 3-pyridyl (77961-37-6) isomers. The ortho-pyridine nitrogen enables formation of a five-membered chelate ring with the secondary amine nitrogen, providing thermodynamic stabilization of the metal center that is structurally precluded in the meta- and para- isomers [1]. This bidentate coordination mode has been directly demonstrated to be essential for catalytic activity in Rh-catalyzed carbonylation reactions using pyridin-2-ylmethylamine-based ligand systems [2]. Procurement of the incorrect isomer would result in monodentate coordination and loss of catalytic turnover.

Kinase Inhibitor Fragment Library Construction Leveraging Dual Derivatization Handles

Medicinal chemistry teams constructing focused kinase inhibitor libraries should acquire 77961-36-5 specifically for its orthogonal C2 and C5 functionalization handles. The C2 pyridylmethylamino group serves as a hinge-binding motif validated across multiple pyridinylamino-pyrimidine kinase inhibitor patents (EGFR, JAK, CDK families) [3], while the C5 amino group enables parallel diversification into the solvent-exposed channel without requiring protecting group strategies. This dual-handle architecture reduces the synthetic step count for disubstituted analogs by 1-2 steps compared to routes starting from C5-unsubstituted 2-aminopyrimidin-4(3H)-ones, directly lowering library production costs [4].

CNS-Penetrant Lead Optimization Requiring Balanced LogP and PSA

Neuroscience drug discovery programs targeting intracellular CNS enzymes should select 77961-36-5 over benzylamino-substituted pyrimidinone analogs. The pyridin-2-ylmethyl group provides a calculated LogP of 0.77 and PSA of 100.18 Ų, placing it within the CNS MPO desirable range, whereas the benzyl analog is predicted to exceed the lipophilicity threshold (estimated LogP ~1.6-1.8) [5]. The additional hydrogen-bond acceptor capacity from the pyridine nitrogen also contributes to an estimated 3- to 5-fold improvement in aqueous solubility, facilitating formulation for in vivo CNS studies [6].

Metal-Chelating Pharmacophore Development for Anticancer Metallodrugs

Research groups investigating Co(III) or Pt(II) metallodrug candidates that exploit pyridinone-based (N,N) chelating ligands should specify CAS 77961-36-5. The compound's 2-pyridylmethylamino motif has been structurally characterized in related ambidentate ligand systems as forming more thermodynamically stable complexes with organometallic cations compared to para-substituted isomers, a property critical for maintaining metallodrug integrity under physiological conditions [1]. Use of the 4-pyridyl or 3-pyridyl isomer would yield complexes with reduced stability constants and potentially altered cytotoxicity profiles.

Quote Request

Request a Quote for 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.